7-Deaza-7-propargylamino-dATP (tetralithium)

Catalog No.
S12868634
CAS No.
M.F
C14H16Li4N5O12P3
M. Wt
567.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Deaza-7-propargylamino-dATP (tetralithium)

Product Name

7-Deaza-7-propargylamino-dATP (tetralithium)

IUPAC Name

tetralithium;[[[(2R,5R)-5-[4-amino-5-(3-aminoprop-1-ynyl)pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

Molecular Formula

C14H16Li4N5O12P3

Molecular Weight

567.1 g/mol

InChI

InChI=1S/C14H20N5O12P3.4Li/c15-3-1-2-8-5-19(14-12(8)13(16)17-7-18-14)11-4-9(20)10(29-11)6-28-33(24,25)31-34(26,27)30-32(21,22)23;;;;/h5,7,9-11,20H,3-4,6,15H2,(H,24,25)(H,26,27)(H2,16,17,18)(H2,21,22,23);;;;/q;4*+1/p-4/t9?,10-,11-;;;;/m1..../s1

InChI Key

WQWIBGMMBBWZJR-NNTFPGEYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].C1[C@@H](O[C@@H](C1O)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])N2C=C(C3=C(N=CN=C32)N)C#CCN

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

3

Exact Mass

567.0648457 g/mol

Monoisotopic Mass

567.0648457 g/mol

Heavy Atom Count

38

Dates

Modify: 2024-08-10

Explore Compound Types